molecular formula C6H8F3NO3 B6328170 Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate, 97% (For-DL-aMeAla(F3)-OMe) CAS No. 154617-29-5

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate, 97% (For-DL-aMeAla(F3)-OMe)

Cat. No. B6328170
CAS RN: 154617-29-5
M. Wt: 199.13 g/mol
InChI Key: VTVHLJNKDLGLBE-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, with a trifluoromethyl group and a formylamino group attached to the second carbon atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The trifluoromethyl group is quite stable and resistant to many types of reactions, while the formylamino group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis of Functionalized Styrenes

The compound is utilized in the synthesis of novel trifluoromethyl-containing hydroxy- and aminostyrenes. This process involves the selective insertion of CF3-substituted carbene into the OH- or NH-bonds of o-bromophenol and o-bromoaniline derivatives, followed by a palladium-catalyzed Stille reaction .

Organic Synthesis

In organic chemistry, this compound serves as a building block for various synthetic routes. It can react with nucleophiles and 1,3-binucleophiles to form acyclic 2-substituted derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific context (such as a biological target or a chemical reaction), it’s difficult to predict the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a building block in the development of pharmaceuticals or agrochemicals .

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-formamido-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c1-5(10-3-11,4(12)13-2)6(7,8)9/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVHLJNKDLGLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate

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